Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a quinoline derivative followed by esterification and introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of new quinoline derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the bromine atom and the trifluoromethyl group, which confer distinct chemical and biological properties. These functional groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1065094-16-7 |
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Molecular Formula |
C13H9BrF3NO3 |
Molecular Weight |
364.11 g/mol |
IUPAC Name |
ethyl 5-bromo-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9BrF3NO3/c1-2-21-12(20)6-5-18-10-7(13(15,16)17)3-4-8(14)9(10)11(6)19/h3-5H,2H2,1H3,(H,18,19) |
InChI Key |
KPVHPBNBNUKIEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Br)C(F)(F)F |
Origin of Product |
United States |
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